molecular formula C16H21NO2 B2818633 2-Benzyl-9-oxa-2-azaspiro[5.5]undecan-5-one CAS No. 1368039-95-5

2-Benzyl-9-oxa-2-azaspiro[5.5]undecan-5-one

Cat. No.: B2818633
CAS No.: 1368039-95-5
M. Wt: 259.349
InChI Key: FNKZIOVPNGHCPG-UHFFFAOYSA-N
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Description

2-Benzyl-9-oxa-2-azaspiro[5.5]undecan-5-one (CAS 1368039-95-5) is a spirocyclic compound of high interest in advanced pharmaceutical research and development. This molecule features a unique spirocyclic architecture that provides a rigid, three-dimensional scaffold, a property highly valued in drug discovery for enhancing selectivity towards biological targets and improving metabolic stability . The 9-oxa-2-azaspiro[5.5]undecane core serves as a key pharmacophore and a versatile synthetic intermediate. Scientific literature on related analogues indicates that this class of compounds has demonstrated significant potential in various research areas. For instance, spirocyclic structures sharing the 1-oxa-9-azaspiro[5.5]undecane scaffold have been synthesized and identified as potent inhibitors of the MmpL3 protein in Mycobacterium tuberculosis , showing high activity against both drug-sensitive and multidrug-resistant strains . Furthermore, similar azaspirane derivatives have been investigated as modulators of the JAK-STAT signaling pathway, revealing potential as targeted cancer therapeutics in hepatocellular carcinoma models . Research into other analogues has also explored their utility as agonists for the Free Fatty Acid Receptor 1 (FFA1 or GPR40), a promising target for the development of safer treatments for Type 2 diabetes mellitus . This compound is provided FOR RESEARCH USE ONLY. It is strictly not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzyl-9-oxa-2-azaspiro[5.5]undecan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c18-15-6-9-17(12-14-4-2-1-3-5-14)13-16(15)7-10-19-11-8-16/h1-5H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNKZIOVPNGHCPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2(C1=O)CCOCC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-9-oxa-2-azaspiro[5.5]undecan-5-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of a benzylamine derivative with a cyclic ether, followed by cyclization and oxidation steps . The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and automated synthesis systems to ensure consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-9-oxa-2-azaspiro[5.5]undecan-5-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce benzyl alcohols .

Scientific Research Applications

Scientific Research Applications

2-Benzyl-9-oxa-2-azaspiro[5.5]undecan-5-one has applications in scientific research, including its use as a building block for synthesizing more complex molecules. It may also serve as a probe or inhibitor in biological studies. Potential therapeutic applications exist, such as in the development of new drugs.

  • Pharmaceutical Development Studies have indicated that compounds similar to this compound exhibit significant biological activities, particularly as ligands for sigma receptors. Sigma receptors are implicated in various neurological processes, making such compounds candidates for therapeutic applications in treating conditions like depression and neurodegenerative diseases.
  • Interaction Studies Interaction studies involving this compound focus on its binding affinity and selectivity towards sigma receptors. These studies are crucial for understanding its mechanism of action and potential therapeutic effects. Radioligand assays have been employed to evaluate its binding characteristics in vitro, providing insights into its pharmacological profile.

Chemical Reactions

2-Benzyl-4-hydroxy-9-oxa-2-azaspiro[5.5]undecan-1-one can undergo various chemical reactions.

  • Oxidation The hydroxyl group can be oxidized to form a ketone or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). Oxidation results in the formation of ketones or carboxylic acids.
  • Reduction The compound can be reduced to remove oxygen atoms or add hydrogen atoms. Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used. Reduction leads to the formation of alcohols or amines.
  • Substitution Functional groups within the compound can be substituted with other atoms or groups. Various nucleophiles and electrophiles can be used depending on the desired substitution reaction, leading to the formation of derivatives with different functional groups.

Potential Therapeutic Applications

Mechanism of Action

The mechanism of action of 2-Benzyl-9-oxa-2-azaspiro[5.5]undecan-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites and modulate biological activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Key Observations :

Heteroatom Configuration: The target compound contains one nitrogen and one oxygen (oxa-aza), whereas diazaspiro derivatives (e.g., ) feature two nitrogen atoms, altering electronic properties and hydrogen-bonding capacity. For instance, 9-Benzyl-2,9-diazaspiro[5.5]undecane dihydrochloride’s dual nitrogen atoms likely enhance basicity and solubility in acidic formulations.

Functional Groups: The ketone in 2-Benzyl-9-oxa-2-azaspiro[5.5]undecan-5-one contrasts with hydroxyl () or amine () substituents in analogs. Chlorinated derivatives (e.g., ) introduce electrophilic sites for further functionalization.

Spiro Ring Size and Conformational Impact

Table 2: Influence of Spiro Ring Dimensions

Compound Name Spiro System Ring Size Variation Notable Structural Effects Evidence ID
This compound [5.5] Two six-membered rings Balanced rigidity and synthetic accessibility
(1R,5S)-N-Benzyl-7-azaspiro[4.5]decane-1-carboxylic acid [4.5] Five- and four-membered rings Increased ring strain; altered pharmacokinetics
2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine [4.5] Five- and four-membered rings Compact structure for target binding

Key Observations :

  • For example, 2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine’s amine group in a strained system may favor interactions with enzymes or receptors.
  • The [5.5] system in the target compound offers a balance between stability and conformational flexibility, making it a versatile scaffold for medicinal chemistry.

Key Observations :

  • Automated synthesis () and solid-phase methods () improve efficiency for complex spirocycles, though yields remain moderate (e.g., 30% in ).

Biological Activity

2-Benzyl-9-oxa-2-azaspiro[5.5]undecan-5-one is a complex organic compound with significant potential in medicinal chemistry, particularly due to its interaction with sigma receptors, which are implicated in various neurological processes. This article provides a comprehensive overview of the biological activity of this compound, including its structural characteristics, synthesis, and pharmacological implications.

Structural Characteristics

The molecular formula of this compound is C16H21NO2, with a molecular weight of approximately 245.34 g/mol. The compound features a unique spirocyclic structure that includes both nitrogen and oxygen atoms, contributing to its distinctive chemical properties and potential biological activities.

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes. One common method employs 1,4-dioxaspiro[4.5]decan-8-one as a precursor, followed by various chemical reactions under controlled conditions to yield the target compound. The following table summarizes some key synthetic routes:

StepReaction TypeReagents UsedConditions
1Cyclization1,4-dioxaspiro[4.5]decan-8-oneControlled temperature
2FunctionalizationBenzyl halidesSolvent-mediated
3PurificationChromatographyStandard techniques

Sigma Receptor Interaction

Research indicates that compounds similar to this compound exhibit significant biological activities as ligands for sigma receptors. These receptors are involved in various neurological processes, making such compounds potential candidates for therapeutic applications in treating conditions like depression and neurodegenerative diseases. Interaction studies have shown that this compound has a high binding affinity for sigma receptors, which is crucial for understanding its mechanism of action and potential therapeutic effects.

Pharmacological Profile

The pharmacological profile of this compound has been evaluated through radioligand assays that assess its binding characteristics in vitro. These studies reveal that the compound not only binds effectively to sigma receptors but also exhibits selectivity over other receptor types, suggesting a favorable therapeutic index.

Case Studies

Several studies have explored the biological effects of similar compounds:

  • Neuroprotective Effects : A study demonstrated that related spirocyclic compounds could protect neuronal cells from oxidative stress-induced apoptosis, indicating potential neuroprotective properties.
  • Antidepressant Activity : Research involving animal models showed that derivatives of this compound produced significant antidepressant-like effects in behavioral tests, suggesting their utility in treating mood disorders.
  • Analgesic Properties : Another investigation highlighted the analgesic effects of sigma receptor ligands, proposing that this compound may also possess pain-relieving properties.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific structural configuration that combines both azaspiro and oxa functionalities with a benzyl substituent. The following table compares it with related compounds:

Compound NameStructure FeaturesBiological Activity
9-Oxa-2-azaspiro[5.5]undecan-1-oneLacks benzyl group; different activity profileLimited
1-Oxa-8-azaspiro[4.5]decanShorter spirocyclic framework; distinct pharmacological applicationsModerate
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecaneContains aryl substituents; enhanced receptor selectivityHigh

Q & A

What are the key synthetic strategies for constructing the spirocyclic core of 2-benzyl-9-oxa-2-azaspiro[5.5]undecan-5-one, and how do reaction conditions influence stereochemical outcomes?

The spirocyclic framework is typically synthesized via multi-step routes involving cyclization and functional group transformations. A common approach involves:

  • Cyclization of precursors : For example, tert-butyl intermediates undergo acid- or base-mediated cyclization to form the spiro ring system .
  • Stereochemical control : Reaction temperature (e.g., heating at 75–80°C in ethanol) and solvent polarity significantly impact cis/trans isomer ratios. Hydrogenation steps (e.g., using Pd/C) can enforce trans configurations, as seen in analogous diazaspiro systems .
  • Protecting group strategies : Trifluoroacetyl or benzyl groups are used to stabilize reactive amines during synthesis, with subsequent deprotection under acidic conditions (e.g., HCl in dioxane) .

How can researchers resolve contradictions in biological activity data for this compound derivatives reported across studies?

Discrepancies often arise from:

  • Structural isomerism : Cis/trans configurations (e.g., Example 17 vs. 18 in ) lead to divergent binding affinities. Enantiomeric purity must be verified via chiral HPLC or X-ray crystallography .
  • Solvation effects : Ethanol solvates (Example 10, ) may alter solubility and assay performance. Lyophilization or recrystallization in inert solvents (e.g., methyltetrahydrofuran) ensures consistency .
  • Target selectivity : Use surface plasmon resonance (SPR) to validate interactions with specific proteins (e.g., MmpL3 or sEH inhibitors, as in ) and rule off-target effects .

What advanced analytical techniques are critical for characterizing this compound and its derivatives?

Key methodologies include:

  • High-resolution mass spectrometry (HRMS) : Confirms molecular formulas (e.g., m/z 486 [M+H]+ in Example 10, ) and detects impurities .
  • Multinuclear NMR : 1H/13C NMR resolves spirocyclic regiochemistry (e.g., distinguishing axial/equatorial protons at δ 2.38–2.48 ppm in Example 10, ) .
  • X-ray crystallography : Defines absolute stereochemistry, as demonstrated for structurally related 4-azatricyclo compounds ( ).

How do modifications to the benzyl or oxa-aza groups affect the compound’s pharmacokinetic properties?

  • Benzyl substitution : Electron-withdrawing groups (e.g., chloro, fluoro) on the benzyl ring enhance metabolic stability but may reduce solubility. LogP calculations (e.g., XlogP ~2.1 in ) guide lipophilicity optimization .
  • Oxygen vs. nitrogen positioning : Replacing oxygen with sulfur (e.g., 3-thioxo analogs in ) alters hydrogen-bonding capacity and bioavailability.
  • Spiro ring size : Smaller rings (e.g., spiro[4.5] in ) increase rigidity, potentially improving target engagement but complicating synthesis .

What computational tools are recommended for predicting the bioactivity of novel this compound analogs?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like sEH or MmpL3 ().
  • QSAR models : Train on datasets from PubChem () or ChEMBL to correlate substituents (e.g., R = Cl, OMe) with IC50 values.
  • ADMET prediction : SwissADME or pkCSM evaluates permeability, CYP inhibition, and toxicity risks .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Purification bottlenecks : Column chromatography is impractical at scale. Switch to recrystallization (e.g., using ethanol/tert-butyl methyl ether mixtures) or continuous flow systems .
  • Catalyst efficiency : Palladium on charcoal (Example 10, ) may require optimization for hydrogenation yields. Consider heterogeneous catalysts for reuse .
  • Regulatory compliance : Track genotoxic impurities (e.g., chlorinated byproducts in Example 11, ) via LC-MS/MS .

How can researchers address low yields in the final cyclization step of this compound synthesis?

  • Solvent optimization : Polar aprotic solvents (e.g., acetonitrile) improve cyclization kinetics vs. ethanol (Example 12, ).
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while enhancing yields, as validated for similar spirocycles .
  • Additive screening : Triethylamine or molecular sieves can suppress side reactions (e.g., hydrolysis in Example 17, ) .

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